2-(4-ethoxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of aromatic and indene moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 2,3-dihydro-1H-indene-1,3-dione. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
- 2-[(4-Ethylphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
Uniqueness
2-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds .
Properties
Molecular Formula |
C19H16O4 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-[(4-ethoxy-3-methoxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C19H16O4/c1-3-23-16-9-8-12(11-17(16)22-2)10-15-18(20)13-6-4-5-7-14(13)19(15)21/h4-11H,3H2,1-2H3 |
InChI Key |
HWMCRFWQLVGYHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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